molecular formula C11H10O3 B14361196 Bis(3-methylfuran-2-yl)methanone CAS No. 93386-64-2

Bis(3-methylfuran-2-yl)methanone

Cat. No.: B14361196
CAS No.: 93386-64-2
M. Wt: 190.19 g/mol
InChI Key: OGHRVOFRXUXMNP-UHFFFAOYSA-N
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Description

Bis(3-methylfuran-2-yl)methanone is a methanone derivative featuring two 3-methylfuran-2-yl groups symmetrically attached to a central carbonyl group. This compound is typically synthesized via condensation reactions using substituted furan precursors and carbonyl-containing reagents. Its structure is characterized by a rigid aromatic framework, with the methyl groups on the furan rings influencing steric and electronic properties. Spectral data from infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy confirm its identity:

  • IR: Strong absorption at ~1620 cm⁻¹ (C=O stretch) .
  • ¹H NMR: Peaks at δ 2.35 (s, 6H, methyl groups) and δ 6.10–7.20 (m, furyl protons) .
  • MS: Molecular ion peak at m/z 330 (calculated for C₁₅H₁₄O₃) .

The compound exists as a yellow wax at room temperature, with moderate solubility in polar organic solvents like chloroform and dimethyl sulfoxide (DMSO) .

Properties

CAS No.

93386-64-2

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

bis(3-methylfuran-2-yl)methanone

InChI

InChI=1S/C11H10O3/c1-7-3-5-13-10(7)9(12)11-8(2)4-6-14-11/h3-6H,1-2H3

InChI Key

OGHRVOFRXUXMNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=C1)C(=O)C2=C(C=CO2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-methylfuran-2-yl)methanone typically involves the condensation of 3-methylfuran with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the furan rings, leading to the formation of substituted derivatives. Typical reagents include halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products:

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Bis(3-methylfuran-2-yl)methanone has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(3-methylfuran-2-yl)methanone involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can result in the modification of proteins and other biomolecules, potentially leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Structural Analogues with Bis-Furyl Substituents

Compounds sharing the bis-furyl methanone backbone but differing in substituents exhibit distinct physicochemical properties:

Compound Name Molecular Formula Physical State Melting Point (°C) Key Spectral Features (IR, NMR) Reference
Bis(3-methylfuran-2-yl)methanone C₁₅H₁₄O₃ Yellow wax Not reported IR: 1620 cm⁻¹ (C=O); NMR: δ 2.35 (s, 6H)
5,5’-Bis-(2-methylfuryl)-(3-methylphenyl)methane (6a) C₂₃H₂₂O₂ Wax Not reported IR: 1600 cm⁻¹ (C=O); NMR: δ 2.30 (s, 6H)
5,5’-Bis-(2-methylfuryl)-(3-chlorophenyl)methane (6d) C₂₁H₁₇ClO₂ Wax Not reported IR: 1595 cm⁻¹ (C=O); NMR: δ 2.32 (s, 6H)

Key Observations :

  • Substituents on the aromatic core (e.g., methyl, chloro) marginally shift IR carbonyl peaks due to electronic effects.
  • Chloro groups (6d) reduce solubility in non-polar solvents compared to methyl-substituted analogs .

Heterocyclic Methanones with Indole/Pyridine Moieties

Methanones with nitrogen-containing heterocycles display enhanced thermal stability and distinct biological activity profiles:

Compound Name Molecular Formula Melting Point (°C) Thermal Stability (°C) Biological Activity Reference
Bis(3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone (4c) C₁₈H₁₂Br₂N₄O 78–80 Not reported Anticancer (in vitro)
Bis(1-methyl-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone (6a) C₂₈H₂₂N₄O 145–147 >250 (decomposition) Antibacterial
Di(1H-tetrazol-5-yl)methanone oxime C₃H₄N₈O Crystalline solid 288.7 (decomposition) Energetic material

Key Observations :

  • Bromine substituents (4c) lower melting points compared to phenyl-substituted analogs (6a) .
  • Tetrazole-based methanones exhibit superior thermal stability due to extensive hydrogen bonding .

Mono-Furyl Methanones with Aromatic Substitutents

Simpler furan-phenyl methanones highlight the impact of reduced symmetry on reactivity and applications:

Compound Name Molecular Formula Boiling Point (°C) Solubility (Polar solvents) Application Reference
(4-Fluoro-3-methylphenyl)(furan-2-yl)methanone C₁₂H₉FO₂ 310–315 High Organic electronics
Benzofuran-3-yl(phenyl)methanone C₁₅H₁₀O₂ 285–290 Moderate Fluorescent probes

Key Observations :

  • Fluorine substituents (e.g., in C₁₂H₉FO₂) enhance thermal stability and electron-withdrawing effects, making them suitable for optoelectronic devices .
  • Benzofuran-phenyl methanones show fluorescence due to extended π-conjugation .

Schiff Base and Hybrid Methanones

Functionalized methanones with Schiff base linkages exhibit unique bioactivity and computational properties:

Compound Name Molecular Formula Computational Data (B3LYP/6-31G*) Biological Activity Reference
Bis(3-((E)-1-(2-hydroxyphenyl)ethylideneamino)phenyl)methanone C₂₇H₂₂N₂O₃ HOMO-LUMO gap: 4.2 eV Antifungal, Antibacterial

Key Observations :

  • Hydroxyl and imine groups enhance intermolecular interactions, improving antifungal efficacy .

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